m-fluorophenyl trifluoromethanesulfonate physical and chemical properties
m-fluorophenyl trifluoromethanesulfonate physical and chemical properties
An In-depth Technical Guide to m-Fluorophenyl Trifluoromethanesulfonate
Introduction
m-Fluorophenyl trifluoromethanesulfonate, also known as 3-fluorophenyl triflate, is a fluorinated organic compound of significant interest to researchers in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its chemical structure incorporates two key features: a phenyl ring substituted with a fluorine atom, and a trifluoromethanesulfonate (triflate) group. The triflate moiety is one of the most effective leaving groups known in organic chemistry, rendering the molecule a highly versatile electrophilic partner for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis, and an exploration of its reactivity, with a focus on its application in modern synthetic methodologies.
Molecular Structure and Physicochemical Properties
The unique reactivity of m-fluorophenyl trifluoromethanesulfonate stems from its molecular architecture. The presence of the fluorine atom on the phenyl ring modulates the electronic properties of the aromatic system, while the triflate group serves as a reactive handle for carbon-carbon and carbon-heteroatom bond formation.
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | (3-fluorophenyl) trifluoromethanesulfonate | [PubChem][1] |
| Synonyms | 3-Fluorophenyl triflate, m-Fluorophenyl trifluoromethanesulphonate | [ChemWhat][2] |
| CAS Number | 57606-65-2 | [CymitQuimica][3] |
| Molecular Formula | C₇H₄F₄O₃S | [PubChem][1] |
| Molecular Weight | 244.17 g/mol | [PubChem][1] |
| Appearance | Data not available; expected to be a colorless to pale yellow liquid. |
Computed Physical Properties
| Property | Value | Source |
| XLogP3 | 2.8 | [PubChem][1] |
| Polar Surface Area | 51.8 Ų | [PubChem][1] |
Synthesis and Purification
m-Fluorophenyl trifluoromethanesulfonate is most commonly and efficiently synthesized from its corresponding phenol, m-fluorophenol. The reaction involves the activation of the phenolic hydroxyl group with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.
Synthesis Workflow
Caption: General synthesis scheme for m-fluorophenyl trifluoromethanesulfonate.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment.
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Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add m-fluorophenol (1.0 eq). Dissolve the phenol in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add pyridine (1.2 eq) to the solution dropwise while stirring.
-
Triflic Anhydride Addition: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) to the reaction mixture via syringe over 15-20 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate (pyridinium triflate) will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
The crude product obtained is often of high purity but can be further purified if necessary.
-
Flash Column Chromatography: The crude oil can be purified by flash chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Distillation: For larger scales, vacuum distillation can be employed for purification.
Chemical Reactivity and Applications
The triflate group (-OTf) is an exceptional leaving group due to the high stability of the resulting trifluoromethanesulfonate anion. This property makes m-fluorophenyl triflate a powerful electrophile in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Aryl triflates are excellent alternatives to aryl halides in numerous palladium-catalyzed reactions, often exhibiting higher reactivity and allowing for milder reaction conditions.
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron species and an organic halide or triflate.[4][5] m-Fluorophenyl triflate can be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or their esters.
Caption: Workflow for Suzuki-Miyaura cross-coupling using m-fluorophenyl triflate.
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[6][7][8] m-Fluorophenyl triflate readily couples with primary and secondary amines under palladium catalysis.
Caption: Workflow for Buchwald-Hartwig amination using m-fluorophenyl triflate.
Nucleophilic Aromatic Substitution (SNAr)
While less common than transition-metal-catalyzed reactions, the triflate group can be displaced directly by strong nucleophiles, particularly if the aromatic ring is activated by other electron-withdrawing groups.[1][3] For m-fluorophenyl triflate itself, these reactions typically require forcing conditions (high temperatures or strong bases) due to the moderate activation provided by the single fluorine atom.[9]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of m-fluorophenyl trifluoromethanesulfonate. While experimental spectra are not publicly available, the expected data can be accurately predicted based on the molecular structure and data from analogous compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| ~7.45 | ddd | J ≈ 8.0, 8.0, 5.5 | H-5 |
| ~7.20 | ddd | J ≈ 8.0, 2.0, 1.0 | H-6 |
| ~7.10 | ddd | J ≈ 10.0, 2.0, 1.0 | H-2 |
| ~7.05 | dddd | J ≈ 8.0, 2.0, 2.0, 1.0 | H-4 |
Analysis and Interpretation: The proton NMR spectrum is characterized by four distinct signals in the aromatic region. The fluorine atom at C-3 will introduce additional splitting to the adjacent protons (H-2 and H-4) through ³JHF (ortho) coupling and to the more distant protons (H-5, H-6) through ⁴JHF (meta) and ⁵JHF (para) couplings. The signals will therefore appear as complex multiplets (doublet of doublets of doublets, etc.).
Predicted ¹³C{¹H} NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JCF, Hz) | Assignment |
| ~162.5 | d | ~245 | C-3 |
| ~151.0 | d | ~10 | C-1 |
| ~131.0 | d | ~8 | C-5 |
| ~118.4 (q) | q | ~320 | -C F₃ |
| ~118.0 | d | ~3 | C-6 |
| ~113.0 | d | ~21 | C-4 |
| ~109.0 | d | ~25 | C-2 |
Analysis and Interpretation: The proton-decoupled ¹³C NMR spectrum will show seven signals. The most prominent feature is the large one-bond carbon-fluorine coupling (¹JCF) for C-3, which will appear as a doublet with a coupling constant of approximately 245 Hz.[10] The carbon of the triflate group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a large ¹JCF of ~320 Hz. The other aromatic carbons will also appear as doublets due to smaller two-, three-, and four-bond C-F couplings.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -73.0 | s | -OF ₃ |
| ~ -110.0 | m | Ar-F |
Analysis and Interpretation: The ¹⁹F NMR spectrum provides two clear and distinct signals.[11] The triflate group (-OSO₂CF₃) typically appears as a sharp singlet around -73 ppm (relative to CFCl₃).[12] The fluorine atom attached to the aromatic ring will appear as a complex multiplet further upfield, with its chemical shift and splitting pattern influenced by coupling to the aromatic protons.[4]
Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H (aromatic) stretch |
| 1610, 1590, 1490 | Strong | C=C (aromatic) stretch |
| 1430-1400 | Strong | S=O (asymmetric) stretch |
| 1250-1200 | Strong | C-F (Ar-F) stretch |
| 1210 | Strong | S=O (symmetric) stretch |
| 1140 | Strong | C-F (-CF₃) stretch |
| 1030 | Strong | S-O stretch |
Analysis and Interpretation: The IR spectrum will be dominated by strong absorbances characteristic of the triflate group. The S=O asymmetric and symmetric stretching vibrations appear as very strong bands in the 1430-1400 cm⁻¹ and 1210 cm⁻¹ regions, respectively. Strong absorbances corresponding to C-F and S-O bonds are also defining features.
Safety and Handling
m-Fluorophenyl trifluoromethanesulfonate is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Statements:
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Wash hands thoroughly after handling.
-
-
Storage Conditions:
-
Incompatible Materials:
-
Strong oxidizing agents.[3]
-
Conclusion
m-Fluorophenyl trifluoromethanesulfonate is a valuable and highly reactive building block in modern organic synthesis. Its utility is primarily derived from the exceptional leaving group ability of the triflate moiety, which facilitates a range of palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. While specific experimental data on its physical properties are sparse, its synthesis and reactivity are well-understood within the broader context of aryl triflate chemistry. This guide provides the foundational knowledge for researchers and drug development professionals to confidently handle, synthesize, and employ this versatile reagent in their work.
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